molecular formula C8H19NO B15275282 2-Methoxy-3,4-dimethylpentan-1-amine

2-Methoxy-3,4-dimethylpentan-1-amine

Cat. No.: B15275282
M. Wt: 145.24 g/mol
InChI Key: RJYDBYMRNPDEDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Methoxy-3,4-dimethylpentan-1-amine is an organic compound with the molecular formula C8H19NO. It is a primary aliphatic amine that features a methoxy group and two methyl groups attached to a pentane backbone. This compound is of interest in various fields of scientific research due to its unique chemical structure and properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-3,4-dimethylpentan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of 2-methoxy-3,4-dimethylpentan-1-ol with an appropriate amine source under basic conditions. The reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the alcohol, followed by the addition of an amine source like ammonia or a primary amine.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of catalysts and optimized reaction conditions, such as temperature and pressure control, can enhance the efficiency of the synthesis. Additionally, purification techniques like distillation and recrystallization are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-3,4-dimethylpentan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into its corresponding alcohol or amine derivatives using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions. Common reagents for these reactions include halides and strong nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Halides (e.g., HCl, HBr), strong nucleophiles (e.g., NaNH2)

Major Products Formed

    Oxidation: Formation of ketones or oxides

    Reduction: Formation of alcohols or amine derivatives

    Substitution: Formation of substituted amines or ethers

Scientific Research Applications

2-Methoxy-3,4-dimethylpentan-1-amine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biological molecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 2-Methoxy-3,4-dimethylpentan-1-amine involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, it may interact with neurotransmitter receptors or enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-4,4-dimethylpentan-1-amine
  • 2,4-Dimethylpentan-3-amine

Uniqueness

2-Methoxy-3,4-dimethylpentan-1-amine is unique due to the presence of both a methoxy group and two methyl groups on the pentane backbone. This structural feature imparts distinct chemical and physical properties, making it valuable for specific applications where other similar compounds may not be as effective.

Properties

Molecular Formula

C8H19NO

Molecular Weight

145.24 g/mol

IUPAC Name

2-methoxy-3,4-dimethylpentan-1-amine

InChI

InChI=1S/C8H19NO/c1-6(2)7(3)8(5-9)10-4/h6-8H,5,9H2,1-4H3

InChI Key

RJYDBYMRNPDEDZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)C(C)C(CN)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.